molecular formula C21H21BrN10O3 B12390203 Ido2-IN-1

Ido2-IN-1

Cat. No.: B12390203
M. Wt: 541.4 g/mol
InChI Key: KIIAYIPXLMATRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ido2-IN-1 is a potent, orally active inhibitor of indoleamine 2,3-dioxygenase 2 (IDO2), an enzyme involved in the metabolism of tryptophan. This compound has shown significant potential in research related to inflammatory autoimmunity due to its ability to inhibit IDO2 with an IC50 value of 112 nanomolar .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ido2-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general synthetic strategies for such inhibitors often involve:

    Formation of the core structure: This may involve the use of various starting materials and reagents to form the core indoleamine structure.

    Functional group modifications: Introduction of specific functional groups that enhance the inhibitory activity of the compound.

    Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing stringent purification protocols to meet industrial standards. The use of automated reactors and continuous flow chemistry could enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ido2-IN-1 can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Ido2-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of indoleamine 2,3-dioxygenase 2 and its effects on tryptophan metabolism.

    Biology: Investigated for its role in modulating immune responses, particularly in the context of inflammatory and autoimmune diseases.

    Medicine: Explored as a potential therapeutic agent for conditions such as cancer, where IDO2 inhibition may enhance anti-tumor immunity.

    Industry: Utilized in the development of new drugs targeting the IDO2 pathway, contributing to the advancement of immunotherapy and cancer treatment.

Mechanism of Action

Ido2-IN-1 exerts its effects by inhibiting the activity of indoleamine 2,3-dioxygenase 2. This enzyme catalyzes the first step in the kynurenine pathway of tryptophan metabolism, leading to the production of kynurenine and other metabolites. By inhibiting IDO2, this compound reduces the production of these metabolites, which can modulate immune responses and potentially enhance anti-tumor immunity .

Comparison with Similar Compounds

Similar Compounds

    Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors: These compounds inhibit a closely related enzyme, IDO1, which also plays a role in tryptophan metabolism.

    Tryptophan 2,3-dioxygenase (TDO) inhibitors: These inhibitors target another enzyme involved in the kynurenine pathway.

Uniqueness

Ido2-IN-1 is unique in its specificity for IDO2, distinguishing it from IDO1 and TDO inhibitors. This specificity allows for targeted modulation of the immune response, potentially reducing side effects associated with broader inhibition of tryptophan metabolism .

Properties

Molecular Formula

C21H21BrN10O3

Molecular Weight

541.4 g/mol

IUPAC Name

N-[[1-[2-[[4-[N'-[(3-bromophenyl)methyl]-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]ethyl]triazol-4-yl]methyl]pyridine-2-carboxamide

InChI

InChI=1S/C21H21BrN10O3/c22-15-5-3-4-14(10-15)11-25-19(28-34)18-20(30-35-29-18)24-8-9-32-13-16(27-31-32)12-26-21(33)17-6-1-2-7-23-17/h1-7,10,13,34H,8-9,11-12H2,(H,24,30)(H,25,28)(H,26,33)

InChI Key

KIIAYIPXLMATRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NCC2=CN(N=N2)CCNC3=NON=C3C(=NCC4=CC(=CC=C4)Br)NO

Origin of Product

United States

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